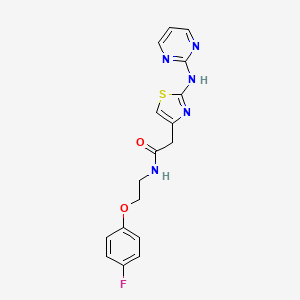

![molecular formula C11H8BrNO2S B2799433 (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 342379-45-7](/img/structure/B2799433.png)

(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

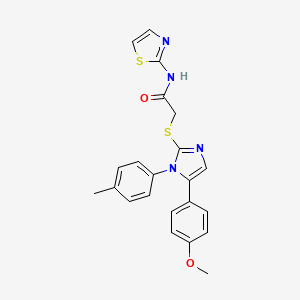

“(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione” is a complex organic compound. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also has a bromophenyl group attached to it .

Molecular Structure Analysis

The molecule likely has a planar structure around the carbon-nitrogen double bond due to the characteristics of imine groups. The bromophenyl group is likely to be in a planar configuration due to the sp2 hybridization of the carbon atoms .Chemical Reactions Analysis

This compound, like other organic compounds, can undergo various chemical reactions, including substitution reactions, addition reactions, and elimination reactions. The presence of the bromine atom makes it a good leaving group, which can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to compounds without halogens .科学的研究の応用

Antiproliferative Activity Against Human Cancer Cell Lines

A series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their antiproliferative activity against viable human skin fibroblast cell line and carcinoma cell lines including HeLa, HT-29, MCF-7, and HepG-2 cells. These studies concluded that the presence of a nitro group on the thiazolidinone moiety and the substitution at the fourth position of the aryl ring significantly contribute to the antiproliferative activity, with specific derivatives showing potent activity across all tested carcinoma cell lines (Chandrappa et al., 2008).

Antimicrobial Evaluation

Another research focused on thiazolidine-2,4-dione derivatives synthesized through the cyclization of thiourea and chloroacetic acid, which were further reacted to produce compounds with potential antibacterial and antifungal activities. The synthesized compounds showed significant activity against a range of bacterial and fungal species, indicating their potential as antimicrobial agents (Jat et al., 2006).

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. Studies utilizing weight loss, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) techniques found that these inhibitors effectively reduce corrosion rate with efficiency increasing at higher concentrations. The adsorption of these inhibitors on the mild steel surface was consistent with the Langmuir adsorption isotherm (Yadav et al., 2015).

Biological Activity

Research into the synthesis and structure of thiazolidin-4-ones and thiazolin-4-ones has revealed compounds with anticipated biological activity, providing a foundation for further exploration into their potential uses in drug development and other applications. The structurally diverse derivatives synthesized through these studies offer a wide range of biological activities, underscoring the versatility of thiazolidinedione derivatives (Kandeel, 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMVFJNWTZCIOD-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)

![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)

![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)

![7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799364.png)

![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2799368.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799369.png)

![1-[2-(Benzyloxy)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one](/img/structure/B2799372.png)